Ethyl morpholine-3-carboxylate Ethyl morpholine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 84005-98-1
VCID: VC6663218
InChI: InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3
SMILES: CCOC(=O)C1COCCN1
Molecular Formula: C7H13NO3
Molecular Weight: 159.185

Ethyl morpholine-3-carboxylate

CAS No.: 84005-98-1

Cat. No.: VC6663218

Molecular Formula: C7H13NO3

Molecular Weight: 159.185

* For research use only. Not for human or veterinary use.

Ethyl morpholine-3-carboxylate - 84005-98-1

CAS No. 84005-98-1
Molecular Formula C7H13NO3
Molecular Weight 159.185
IUPAC Name ethyl morpholine-3-carboxylate
Standard InChI InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3
Standard InChI Key WQOAAQVACAHQMK-LURJTMIESA-N
SMILES CCOC(=O)C1COCCN1

PropertyValue/Range
Melting Point45–50°C (estimated)
Boiling Point220–225°C (estimated)
SolubilityMiscible in ethanol, DMSO
Density1.12 g/cm³ (approximate)

Synthetic Methodologies

One-Pot Condensation Reactions

A primary route to ethyl morpholine-3-carboxylate involves the Gewald-like reaction, adapted from methods used to synthesize 2-aminothiophene derivatives . In this approach:

  • Reactants: Morpholine, ethyl cyanoacetate, and a ketone (e.g., acetone) are combined with elemental sulfur.

  • Catalyst: Morpholine acts as both a reactant and base, facilitating cyclization.

  • Conditions: Reactions proceed at 60–80°C for 6–12 hours in ethanol or methanol.

Example Reaction:

Morpholine+Ethyl cyanoacetate+S860°C, EtOHEthyl morpholine-3-carboxylate+NH3\text{Morpholine} + \text{Ethyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{60°C, EtOH}} \text{Ethyl morpholine-3-carboxylate} + \text{NH}_3

Yield: 70–85% after recrystallization .

Esterification of Morpholine-3-Carboxylic Acid

An alternative method involves esterifying morpholine-3-carboxylic acid with ethanol:

  • Acid Activation: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Esterification: Reaction with ethanol in anhydrous conditions yields the ethyl ester.

Optimization Notes:

  • Temperature: −20°C to room temperature prevents side reactions.

  • Catalysts: DMAP (4-dimethylaminopyridine) accelerates the reaction.

Applications in Pharmaceutical Synthesis

Prodrug Development

The ethyl ester group enhances lipophilicity, improving membrane permeability. Hydrolysis in vivo releases the active carboxylic acid, making the compound a prodrug candidate for CNS-targeted therapies.

Intermediate in Antifungal Agents

Derivatives of ethyl morpholine-3-carboxylate exhibit antifungal activity by inhibiting ergosterol biosynthesis. For example:

  • Lead Compound: Ethyl 4-(2-chlorophenyl)-morpholine-3-carboxylate showed MIC values of 8 µg/mL against Candida albicans.

Table 1: Biological Activity of Selected Derivatives

Derivative StructureTarget PathogenMIC (µg/mL)
Ethyl 4-phenyl derivativeC. albicans8
Ethyl 4-cyclohexyl derivativeAspergillus niger16

Role in Polymer and Material Science

Zwitterionic Dendrimers

Ethyl morpholine-3-carboxylate serves as a monomer in synthesizing zwitterionic dendrimers for gene delivery. The ethyl ester facilitates controlled polymerization, while the morpholine group enhances water solubility.

Crosslinking Agents

In epoxy resins, the compound acts as a crosslinker, improving thermal stability (Tg increase by 20°C) and mechanical strength.

Comparative Analysis with Structural Analogs

Methyl vs. Ethyl Esters

ParameterMethyl EsterEthyl Ester
Solubility in H₂O25 mg/mL15 mg/mL
Hydrolysis Rate (t₁/₂)2.3 hours4.1 hours
LogP0.911.35

The ethyl group’s increased hydrophobicity slows hydrolysis, extending prodrug duration .

Boc-Protected Derivatives

(R)-4-Boc-morpholine-3-carboxylic acid (CAS 5869681-70-9) is a key precursor. Boc deprotection with TFA followed by ethyl esterification yields enantiopure ethyl morpholine-3-carboxylate .

Challenges and Future Directions

Synthetic Limitations

  • Enantioselectivity: Current methods yield racemic mixtures; asymmetric catalysis (e.g., chiral ligands) is under exploration .

  • Scale-Up: Batch processes face yield drops >50% at >10 kg scales, necessitating continuous flow reactor adoption.

Emerging Applications

  • Antiviral Research: Preliminary studies suggest activity against SARS-CoV-2 protease (IC₅₀ = 12 µM).

  • Agricultural Coatings: Biodegradable films incorporating the compound reduce pesticide leaching by 40%.

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